

# Nuclear Properties of Medically Relevant Silver Radioisotopes

Author: BenchChem Technical Support Team. Date: December 2025



The diverse decay characteristics of silver radioisotopes make them suitable for a range of applications, from diagnostics using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) to therapeutic applications utilizing beta or alpha particles. A summary of the key nuclear data for prominent silver radioisotopes is presented below.



| Isotope                              | Half-life          | Decay Mode | Primary<br>Emissions<br>(Energy)                          | Daughter<br>Isotope     |
|--------------------------------------|--------------------|------------|-----------------------------------------------------------|-------------------------|
| Silver-105<br>( <sup>105</sup> Ag)   | 41.29 days[1][2]   | EC, β+     | y: 344.5 keV,<br>280.4 keV; β+:<br>1.347 MeV (max)<br>[3] | <sup>105</sup> Pd[3]    |
| Silver-106m<br>( <sup>106m</sup> Ag) | 8.28 days[1][2]    | EC         | y: 511.8 keV,<br>873.6 keV,<br>1050.4 keV                 | <sup>106</sup> Pd[1]    |
| Silver-111 ( <sup>111</sup> Ag)      | 7.45 days[2][4][5] | β-         | β-: 1.037 MeV<br>(max)[6][7]; γ:<br>342.1 keV[5]          | <sup>111</sup> Cd[4][5] |
| Silver-103<br>( <sup>103</sup> Ag)   | 65.7 minutes       | EC, β+     | β+: high energy                                           | <sup>103</sup> Pd       |
| Silver-104m<br>( <sup>104m</sup> Ag) | 33.5 minutes       | EC, β+     | β+: high energy                                           | <sup>104</sup> Pd       |

## **Production of Silver Radioisotopes**

The production of silver radioisotopes can be achieved through various nuclear reactions in both nuclear reactors and particle accelerators. The choice of production route depends on the desired isotope, required purity, and available infrastructure.



| Isotope                         | Production Method | Target Material                                                 | Nuclear Reaction                                                      |
|---------------------------------|-------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------|
| Silver-105 ( <sup>105</sup> Ag) | Accelerator       | Palladium (Pd)                                                  | <sup>105</sup> Pd(p,n) <sup>105</sup> Ag                              |
| Silver-106m (106mAg)            | Accelerator       | Palladium (Pd)                                                  | <sup>106</sup> Pd(p,n) <sup>106m</sup> Ag                             |
| Silver-111 (111Ag)              | Reactor           | Enriched <sup>110</sup> Pd                                      | <sup>110</sup> Pd(n,y) <sup>111</sup> Pd →<br><sup>111</sup> Ag[8][9] |
| Accelerator                     | Palladium (Pd)    | <sup>110</sup> Pd(d,p) <sup>111</sup> Pd →<br><sup>111</sup> Ag |                                                                       |
| Silver-103 ( <sup>103</sup> Ag) | Accelerator       | Enriched <sup>102</sup> Pd                                      | <sup>102</sup> Pd(d,n) <sup>103</sup> Ag                              |
| Silver-104m (104mAg)            | Accelerator       | Enriched <sup>104</sup> Pd                                      | <sup>104</sup> Pd(p,n) <sup>104m</sup> Ag                             |

## **Experimental Protocols**

## Production and Separation of Silver-111 from a Neutron-Irradiated Palladium Target

This protocol describes a two-step chromatographic process for the separation of no-carrier-added <sup>111</sup>Ag from a palladium target following neutron irradiation.[8][10]

- 1. Target Dissolution:
- The irradiated palladium target is dissolved in a suitable acid mixture, typically aqua regia (a mixture of nitric acid and hydrochloric acid), at an elevated temperature (e.g., 110°C).[9]
- The resulting solution is then evaporated to dryness.
- 2. Chromatographic Separation:[8][10]
- Step 1: Initial Separation on LN Resin
  - The dried residue from the target dissolution is redissolved in a dilute acid solution (e.g., 0.005 M HCl).
  - The solution is loaded onto a column packed with LN resin, which has a high affinity for palladium in low acid concentrations.



- Palladium is retained on the column, while silver is eluted.
- Step 2: Purification on TK200 Resin
  - The silver-containing fraction eluted from the LN resin is loaded onto a TK200 resin cartridge.
  - The TK200 resin retains the silver.
  - The cartridge is rinsed with 1 M HCl to remove any remaining impurities.
  - Finally, the purified <sup>111</sup>Ag is eluted from the TK200 resin with pure water.
- 3. Quality Control:
- The radionuclidic purity of the final <sup>111</sup>Ag product is assessed using gamma spectrometry to identify and quantify any radioactive impurities.[10]
- The chemical purity (i.e., palladium content) is determined by inductively coupled plasma optical emission spectroscopy (ICP-OES).[10]
- This process typically yields <sup>111</sup>Ag with a recovery of over 90% and a radionuclidic purity exceeding 99%.[8][10]

#### Radiolabeling of Biomolecules with [111Ag]Ag+

This protocol outlines the general steps for radiolabeling a chelator-conjugated biomolecule (e.g., an antibody or peptide) with <sup>111</sup>Ag.

- 1. Preparation of Reagents:
- Prepare a solution of the chelator-conjugated biomolecule in a suitable buffer (e.g., acetate buffer, pH 4).
- The purified [111Ag]Ag+ solution is obtained from the separation protocol described above.
- 2. Radiolabeling Reaction:
- In a reaction vial, combine the [111Ag]Ag+ solution with the chelator-conjugated biomolecule.



- The reaction mixture is incubated at a specific temperature (e.g., room temperature or 50°C) for a defined period (e.g., 5-30 minutes).[11] The optimal conditions (pH, temperature, and incubation time) will depend on the specific chelator and biomolecule.
- 3. Determination of Radiochemical Purity:
- The radiochemical purity of the resulting <sup>111</sup>Ag-labeled biomolecule is typically determined using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  [11]
- For TLC, a sample of the reaction mixture is spotted onto a TLC plate (e.g., RP-silica gel), which is then developed in a suitable mobile phase. The distribution of radioactivity on the plate is analyzed to distinguish between the labeled biomolecule and free <sup>111</sup>Ag.[11]
- 4. In Vitro Stability Studies:
- The stability of the <sup>111</sup>Ag-labeled biomolecule is assessed by incubating it in relevant biological media (e.g., phosphate-buffered saline, human serum) over time and analyzing the radiochemical purity at various time points.

### **Visualizations**

### **Decay Scheme of Silver-105**



Click to download full resolution via product page

Caption: Decay of **Silver-105** to stable Palladium-105.

### **Decay Scheme of Silver-111**





Click to download full resolution via product page

Caption: Decay of Silver-111 to stable Cadmium-111.

## Workflow for <sup>111</sup>Ag-Radiopharmaceutical Production





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Isotopes of silver Wikipedia [en.wikipedia.org]
- 2. Silver Wikipedia [en.wikipedia.org]
- 3. Silver-105 isotopic data and properties [chemlin.org]
- 4. Silver-111 isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. ealga.mit.edu [ealga.mit.edu]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Chromatographic separation of silver-111 from neutron-irradiated palladium target: toward direct labeling of radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Stable Silver(I) Complexes with Cyclen-Based Ligands Bearing Sulfide Arms: A Step Toward Silver-111 Labeled Radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nuclear Properties of Medically Relevant Silver Radioisotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#silver-105-versus-other-silver-radioisotopes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com